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Compound of Interest

Compound Name: CL-329167

Cat. No.: B1669146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CL-329167 is a potent and selective, orally active non-peptide antagonist of the angiotensin II

(AII) AT1 receptor, with a reported IC50 of 6 nM. It belongs to the class of 2,3,6-substituted

quinazolin-4-ones, a significant scaffold in medicinal chemistry, particularly in the development

of cardiovascular drugs. This document provides a comprehensive overview of the discovery

and synthetic approaches relevant to CL-329167, along with standardized experimental

protocols for its biological evaluation.

Chemical and Pharmacological Properties
Table 1: Physicochemical and Pharmacological Data for CL-329167
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Property Value

IUPAC Name

2-Butyl-6-(1-methoxy-1-methyl-ethyl)-3-[[4'-[2-

(1H-tetrazol-5-

yl)phenyl]phenyl]methyl]quinazolin-4-one

Molecular Formula C30H32N6O2

Mechanism of Action Angiotensin II Receptor (AT1) Antagonist

IC50 6 nM

Therapeutic Potential Hypertension

Development Phase Phase 2 Clinical Trials

Synthetic Pathway
The synthesis of CL-329167, a 2,3,6-trisubstituted quinazolin-4-one, involves a multi-step

process culminating in the formation of the heterocyclic core and subsequent elaboration with

the required side chains. The general synthetic strategy is based on established methods for

quinazolinone synthesis, primarily involving the condensation of a substituted anthranilic acid

with an appropriate amine and subsequent cyclization.

A key publication outlining the synthesis of this class of compounds is found in Bioorganic &

Medicinal Chemistry Letters, 1994, 4(9), 1135-1140. While the specific, detailed experimental

protocol for CL-329167 is contained within this proprietary publication, a general and

representative synthetic scheme is presented below.
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Substituted Anthranilic Acid

N-Acyl Anthranilic Acid

Acylation

Valeroyl Chloride Benzoxazinone Intermediate

Cyclization

Acetic Anhydride 2,3-Disubstituted Quinazolinone

Condensation

4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile
CL-329167

Tetrazole Formation

Sodium Azide, Triethylamine HCl

Click to download full resolution via product page

A generalized synthetic pathway for CL-329167.

General Synthetic Protocol:
Acylation of Anthranilic Acid: A suitably substituted 2-aminobenzoic acid (anthranilic acid) is

acylated with valeroyl chloride in the presence of a base to yield the corresponding N-acyl

anthranilic acid.

Formation of Benzoxazinone: The N-acyl anthranilic acid is then cyclized, typically by heating

with acetic anhydride, to form the benzoxazinone intermediate.

Quinazolinone Ring Formation: The benzoxazinone is reacted with 4'-(aminomethyl)-[1,1'-

biphenyl]-2-carbonitrile in a suitable solvent. This step involves the opening of the

benzoxazinone ring by the amine and subsequent cyclization to form the 2,3-disubstituted

quinazolinone core.

Tetrazole Formation: The nitrile group on the biphenyl moiety is converted to a tetrazole ring.

This is commonly achieved by reacting the quinazolinone intermediate with sodium azide

and an acid catalyst, such as triethylamine hydrochloride, in a high-boiling solvent like N-

methyl-2-pyrrolidone (NMP).
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Purification: The final product, CL-329167, is purified using standard techniques such as

column chromatography and recrystallization.

Experimental Protocols
The biological activity of CL-329167 is primarily assessed through its ability to inhibit the

binding of angiotensin II to the AT1 receptor. Below is a detailed, representative protocol for an

in vitro angiotensin II receptor binding assay.

Angiotensin II Receptor Binding Assay
Objective: To determine the inhibitory potency (IC50) of CL-329167 on the binding of a

radiolabeled angiotensin II analog to the AT1 receptor.

Materials:

Membrane Preparation: A source of AT1 receptors, typically from rat liver or adrenal cortex,

or from cells recombinantly expressing the human AT1 receptor.

Radioligand: [125I]-[Sar1, Ile8]-Angiotensin II.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin

(BSA), and a protease inhibitor cocktail.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Test Compound: CL-329167 dissolved in a suitable solvent (e.g., DMSO).

Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

Scintillation Counter.

Procedure:

Membrane Preparation:

Homogenize the tissue or cells in ice-cold homogenization buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1669146?utm_src=pdf-body
https://www.benchchem.com/product/b1669146?utm_src=pdf-body
https://www.benchchem.com/product/b1669146?utm_src=pdf-body
https://www.benchchem.com/product/b1669146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular

debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

Wash the membrane pellet with wash buffer and resuspend in assay buffer to a final

protein concentration of approximately 100-200 µg/mL.

Binding Assay:

In a 96-well plate, add the following to each well:

Assay buffer.

A fixed concentration of [125I]-[Sar1, Ile8]-Angiotensin II (typically at a concentration

close to its Kd).

Increasing concentrations of CL-329167 for the competition curve.

For total binding wells, add vehicle (DMSO).

For non-specific binding wells, add a saturating concentration of unlabeled Angiotensin

II.

Initiate the binding reaction by adding the membrane preparation to each well.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Termination and Filtration:

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Place the filters in scintillation vials with a suitable scintillation cocktail.

Measure the radioactivity in a scintillation counter.
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Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the concentration of CL-
329167.

Determine the IC50 value, the concentration of CL-329167 that inhibits 50% of the specific

binding of the radioligand, by non-linear regression analysis using a sigmoidal dose-

response curve.
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Workflow for the Angiotensin II Receptor Binding Assay.
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Angiotensin II Signaling Pathway
CL-329167 exerts its therapeutic effect by blocking the signaling cascade initiated by the

binding of Angiotensin II to the AT1 receptor. This pathway is central to the regulation of blood

pressure and cardiovascular homeostasis.
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Angiotensin II signaling pathway and the inhibitory action of CL-329167.
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Conclusion
CL-329167 represents a significant advancement in the development of non-peptide

angiotensin II receptor antagonists. Its quinazolinone core provides a versatile platform for

medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic

properties. The synthetic strategies and biological evaluation protocols outlined in this guide

provide a foundational understanding for researchers and professionals engaged in the

discovery and development of novel cardiovascular therapeutics. Further investigation into this

compound and its analogs may lead to the development of next-generation antihypertensive

agents with improved efficacy and safety profiles.

To cite this document: BenchChem. [CL-329167: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669146#cl-329167-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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